2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-30-20-24-18(26-9-2-3-10-26)16-12-23-27(19(16)25-20)11-8-22-17(28)13-29-15-6-4-14(21)5-7-15/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOAGIIHXJBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=C(C=C3)F)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a fluorinated phenoxy group, a pyrrolidine moiety, and a pyrazolo[3,4-d]pyrimidine core, which are known to interact with various biological targets. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.
- Molecular Formula : C19H23FN6O2S
- Molecular Weight : 418.49 g/mol
- Purity : Typically 95% .
Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) at the GABA-A receptor. This interaction enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of related compounds:
These studies suggest that the compound may exhibit significant activity against various targets, including enzymes involved in carbohydrate metabolism and receptors that modulate neurotransmission.
Case Studies
A notable case study involved the synthesis and evaluation of pyrazolo derivatives for their inhibitory effects on α-glucosidase, an enzyme critical for carbohydrate digestion. The study demonstrated that certain derivatives exhibited potent inhibition comparable to standard drugs like Acarbose . Although specific data on this compound was not detailed in this study, its structural similarities suggest potential efficacy in similar assays.
Pharmacological Implications
The structural features of this compound indicate its potential as a therapeutic agent in neurological disorders due to its interaction with GABA-A receptors. Additionally, its possible role in inhibiting α-glucosidase suggests applications in managing diabetes by controlling postprandial blood glucose levels.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide have shown promise as anti-cancer agents. Specifically, the pyrazolo[3,4-d]pyrimidine core is known for its ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various malignancies such as lung, breast, and prostate cancers.
Mechanism of Action :
- Inhibition of RTKs like EGFR and VEGFR leads to reduced tumor growth and metastasis.
- Compounds targeting these pathways can induce apoptosis in cancer cells.
Neurological Disorders
The pyrrolidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant neuroprotective effects in models of neurodegeneration, suggesting that this compound could be further explored for similar applications .
Antimicrobial Properties
Emerging studies suggest that compounds related to this structure may possess antimicrobial properties. The incorporation of fluorine atoms is known to enhance the biological activity against various pathogens.
Research Findings :
A recent investigation highlighted the effectiveness of fluorinated pyrazole derivatives against resistant bacterial strains, indicating a potential application for this compound in treating bacterial infections .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Structural and Functional Analysis
- Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core differs from pyrazolo[3,4-b]pyridine in , where the nitrogen positioning alters electron distribution and binding affinity .
- Substituent Effects: The 4-fluorophenoxy group in the target compound improves metabolic stability compared to unsubstituted phenoxy analogs . Pyrrolidin-1-yl at position 4 may enhance solubility versus dimethylamino groups (Example 83), as seen in . Methylthio at position 6 (target compound) contrasts with oxo or cyano groups in other analogs, influencing redox properties and enzyme inhibition .
Biological Activity Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
